molecular formula C26H27N5O7S B020160 Hydroxy Desmethyl Bosentan CAS No. 253688-62-9

Hydroxy Desmethyl Bosentan

Cat. No. B020160
CAS RN: 253688-62-9
M. Wt: 553.6 g/mol
InChI Key: JXXCMZWROOURSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bosentan, and by extension its metabolites including Hydroxy Desmethyl Bosentan, involves several chemical reactions starting from specific precursors. Heng (2012) elaborates on a process starting with 5-(2-methoxy-phenyl)-2-(pyrimidin-2-yl)-tetrahydropyr-imidin-4,6-dione as the initial material, leading to bosentan through chlorination, sulfonylation, and etherification. The synthesis pathway emphasizes the chemical transformations pivotal for obtaining bosentan, which upon metabolism in the human body, yields this compound among other metabolites (Heng, 2012).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its interaction profile, significantly influencing its pharmacokinetic and pharmacodynamic properties. The structure is characterized by modifications such as hydroxylation and demethylation, which impact its metabolic pathway and interaction with various biological targets. Studies focusing on bosentan and its metabolites have outlined these structural characteristics, providing a basis for understanding the molecular behavior of this compound.

Chemical Reactions and Properties

This compound's interactions and chemical properties are influenced by its molecular structure. Weiss et al. (2015) investigated the interaction profile of bosentan metabolites, including this compound, revealing their effects on various drug targets and transporters. The study highlights the metabolite's role in pharmacokinetic interactions, contributing to the overall effect of bosentan therapy (Weiss et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, play a significant role in its pharmacokinetics, including absorption and distribution. The solubility of bosentan and its metabolites in various solvents can influence their bioavailability and therapeutic efficacy. Studies like that of Parekh et al. (2012) provide insights into the quantification and analysis of bosentan and this compound, emphasizing the importance of these properties in drug formulation and delivery (Parekh et al., 2012).

Scientific Research Applications

  • Drug-Drug Interactions and Gene Induction : Desmethyl bosentan may contribute to drug-drug interactions by inducing certain genes and inhibiting specific proteins, similar to bosentan (Weiss et al., 2015).

  • Treatment for Allergic Rhinitis : Bosentan effectively reduces nasal symptoms and inflammation in allergic rhinitis rat models, suggesting its potential as a treatment for allergic rhinitis (Tatar et al., 2017).

  • Chronic Cerebral Vasospasm : Bosentan significantly reduces basilar artery spasm in dogs with chronic cerebral vasospasm, indicating its potential for treating related human conditions (Shigeno et al., 1995).

  • Impact on Simvastatin Exposure : Bosentan reduces the exposure to simvastatin and its metabolite beta-hydroxyacid simvastatin, which can be significant for patients taking both medications (Dingemanse et al., 2002).

  • Bioequivalence Studies : The SPE-LC-MS/MS method effectively detects bosentan and hydroxybosentan in human plasma, supporting bioequivalence studies and providing high precision (Parekh et al., 2012).

  • Pulmonary Arterial Hypertension : Bosentan decreases the plasma concentration of sildenafil when co-prescribed in patients with pulmonary arterial hypertension, potentially reducing the risk of thromboembolic events (Paul et al., 2005).

  • Reliability in Determining Bosentan in Plasma : A bioanalytical method for determining bosentan in human plasma does not influence the determination of hydroxybosentan, confirming its reliability (Gilant et al., 2015).

  • Inhibition of Hepatic Uptake : Inhibition of bosentan hepatic uptake may explain some of the pharmacokinetic interactions seen in therapeutic use with drugs like cyclosporin A, rifampicin, and sildenafil (Treiber et al., 2007).

  • Pharmacological Characterization : Bosentan is a potent and orally active nonpeptide endothelin receptor antagonist with long-lasting action and no intrinsic agonist activity (Clozel et al., 1994).

  • Safety and Tolerability : Bosentan is well-tolerated and safe in healthy male volunteers, with no significant effects on pulse rate, ECGs, or clinical laboratory tests (Weber et al., 1999).

Mechanism of Action

Target of Action

Hydroxy Desmethyl Bosentan is a metabolite of Bosentan . Bosentan is a competitive and dual antagonist of endothelin-1 (ET) for the ET A and ET B receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Bosentan, and by extension this compound, works by competitively binding to the ET A and ET B receptors . This prevents the endogenous binding partner, endothelin-1 (ET-1), from binding to these receptors . The Ki values for Bosentan’s interaction with the ET A and ET B receptors are 4.7 nM and 95 nM, respectively .

Biochemical Pathways

The action of this compound affects the endothelin pathway . By blocking the binding of ET-1 to its receptors, Bosentan inhibits the vasoconstrictive and proliferative effects of ET-1 . This leads to vasodilation and a reduction in cell proliferation .

Pharmacokinetics

Bosentan is metabolized in the liver via the cytochrome P450 enzymes CYP2C9 and CYP3A4 to produce this compound . The pharmacokinetics of Bosentan are dose-dependent . A target-mediated drug disposition (TMDD) model has been developed for Bosentan, explaining the non-linearity in its pharmacokinetics and its effect on ET-1 in plasma and urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism of Bosentan . Additionally, factors such as the patient’s liver function could also influence the drug’s efficacy and stability .

Safety and Hazards

Hydroxy Desmethyl Bosentan is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCMZWROOURSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105865
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253688-62-9
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253688-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 64-1056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY-DEMETHOXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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